2-(1-Methylpyrazol-3-yl)benzenesulfonamide
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Overview
Description
2-(1-Methylpyrazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The presence of both the benzenesulfonamide and pyrazole moieties in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
The compound “2-(1-Methylpyrazol-3-yl)benzenesulfonamide” is a derivative of benzene sulfonamide pyrazole . It has been found to have potential antimicrobial and antitubercular activities . The primary targets of this compound are bacterial and mycobacterial cells . In particular, it has shown promising activity against E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes .
Mode of Action
The compound interacts with its targets by inhibiting the β-ketoacyl-acyl carrier protein synthase A (Kas-A) in mycobacterium tuberculosis . This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . As a result, the growth and proliferation of the bacteria are hindered .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in mycobacteria . By inhibiting the Kas-A enzyme, it disrupts the production of long-chain fatty acids, specifically mycolic acids . These acids are crucial for the integrity and function of the mycobacterial cell wall . Therefore, the disruption of this pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response and other antimicrobial agents .
Result of Action
The compound’s action results in the inhibition of bacterial and mycobacterial growth . It has shown promising antibacterial activity against E. coli, P. Aeruginosa, S. Aureus, and S. Pyogenes, and antitubercular activity against the H37Rv strain of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpyrazol-3-yl)benzenesulfonamide typically involves the reaction of 1-methylpyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
1-Methylpyrazole+Benzenesulfonyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylpyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-(1-Methylpyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its enzyme inhibitory properties, particularly against carbonic anhydrase enzymes.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 4-(1H-Pyrazol-1-yl)benzenesulfonamide
- Benzene sulfonamide pyrazole thio-oxadiazole hybrids
- Triazole-benzenesulfonamide hybrids
Comparison: 2-(1-Methylpyrazol-3-yl)benzenesulfonamide is unique due to the presence of the 1-methylpyrazole moiety, which can influence its biological activity and selectivity. Compared to other similar compounds, it may exhibit different enzyme inhibitory profiles and therapeutic potentials .
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUJEAJUIFYLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247605 |
Source
|
Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87488-82-2 |
Source
|
Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87488-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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